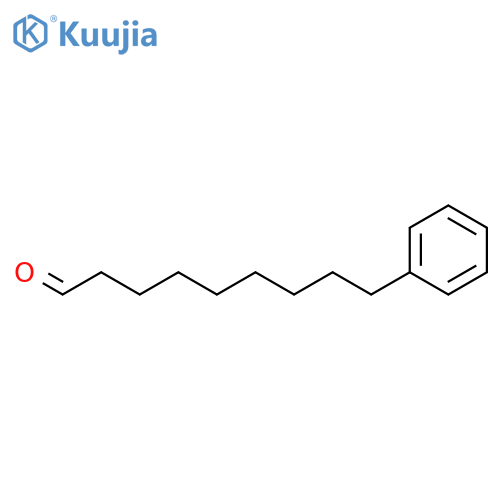Cas no 221195-30-8 (Benzenenonanal)

Benzenenonanal 化学的及び物理的性質
名前と識別子
-
- Benzenenonanal
- 221195-30-8
- 9-phenylnonanal
- SCHEMBL6577467
- 9-Phenyl-1-nonanone
- 9-(phenyl)-nonan-1-al
-
- インチ: InChI=1S/C15H22O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-14H,1-5,7,10-11H2
- InChIKey: WSASXIBTVWLWKR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCCCCCCCC=O
計算された属性
- せいみつぶんしりょう: 218.16716
- どういたいしつりょう: 218.167
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 9
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- PSA: 17.07
Benzenenonanal セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenenonanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B537333-100mg |
Benzenenonanal |
221195-30-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B537333-10mg |
Benzenenonanal |
221195-30-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B537333-50mg |
Benzenenonanal |
221195-30-8 | 50mg |
$ 135.00 | 2022-06-07 |
Benzenenonanal 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Benzenenonanalに関する追加情報
Benzenenonanal (CAS No. 221195-30-8): A Comprehensive Overview in Modern Chemical Research
Benzenenonanal, identified by the Chemical Abstracts Service Number (CAS No.) 221195-30-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative of benzene exhibits unique structural and functional properties that make it a subject of intense interest among scientists. The compound's molecular structure, characterized by a benzene ring substituted with a nonanal aldehyde group, positions it as a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The chemical formula of Benzenenonanal is C14H14O, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of the aldehyde functional group (–CHO) at the end of the nonanal side chain contributes to its reactivity, making it a versatile building block for more complex molecules. This reactivity has been leveraged in the development of novel synthetic pathways and in the synthesis of bioactive compounds.
In recent years, Benzenenonanal has garnered attention for its potential applications in pharmaceuticals. Aldehydes, in general, are known for their role as intermediates in the synthesis of various drugs and natural products. The specific properties of Benzenenonanal, such as its aromaticity and the length of its aldehyde chain, make it particularly useful in the construction of complex organic molecules. Researchers have been exploring its utility in the development of new therapeutic agents, including those targeting neurological disorders and inflammatory conditions.
One of the most promising areas of research involving Benzenenonanal is its application as a precursor in the synthesis of pharmacologically active compounds. For instance, studies have demonstrated its role in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs. These NSAIDs are widely used for their pain-relieving and anti-inflammatory effects, and the development of new derivatives is an ongoing effort in medicinal chemistry. The ability to incorporate Benzenenonanal into these structures allows for fine-tuning of biological activity and improved pharmacokinetic profiles.
The structural flexibility offered by Benzenenonanal also makes it a valuable tool in material science. Researchers have investigated its potential use in the development of polymers and coatings that exhibit enhanced durability and functionality. The aldehyde group can participate in various chemical reactions, such as condensation reactions with amino acids or other aldehydes, leading to the formation of cross-linked networks. These networks can impart desirable properties to materials, such as increased thermal stability or improved mechanical strength.
In addition to its synthetic applications, Benzenenonanal has been studied for its potential role in sensory biology. Aldehydes are known to interact with olfactory receptors, contributing to their characteristic smells. The unique aroma profile of Benzenenonanal has been explored by researchers interested in natural product chemistry and flavor science. By understanding how this compound interacts with sensory systems, scientists can gain insights into broader questions about olfaction and chemical communication.
The latest research on Benzenenonanal also highlights its significance in environmental chemistry. Studies have examined its degradation pathways and interactions with biological systems under various environmental conditions. Understanding these processes is crucial for assessing the environmental impact of chemical compounds and for developing strategies to minimize their negative effects. The findings from these studies contribute to a more comprehensive understanding of how organic compounds behave in natural ecosystems.
The synthesis and characterization of Benzenenonanal have been facilitated by advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools have enabled researchers to determine the precise structure and conformational preferences of the compound, providing critical data for further studies. The high-resolution structural information obtained from these techniques has been instrumental in guiding synthetic modifications and optimizing reaction conditions.
In conclusion, Benzenennaanaa, with CAS No.221195-30-8, represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it a valuable tool in pharmaceutical research, material science, sensory biology, and environmental chemistry. As research continues to uncover new aspects of this compound's behavior and potential uses, it is likely to remain a cornerstone molecule in modern chemical investigations.
221195-30-8 (Benzenenonanal) 関連製品
- 3318-61-4(1-Phenylpentane-2,4-dione)
- 2550-26-7(4-phenylbutan-2-one)
- 25870-62-6(1-Phenyl-2-hexanone)
- 14171-89-2(6-Phenylhexan-2-one)
- 18328-11-5(4-Phenylbutanal)
- 104-53-0(3-Phenylpropanal)
- 6683-92-7(1-Phenyl-2-pentanone)
- 20795-51-1(1-Phenylpentan-3-one)
- 29898-25-7(1-Phenyl-3-hexanone)
- 104175-15-7(3-(4-ethylphenyl)propanal)